5-Nitro-2,1,3-benzothiadiazole

Catalog No.
S1543040
CAS No.
16252-88-3
M.F
C6H3N3O2S
M. Wt
181.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2,1,3-benzothiadiazole

CAS Number

16252-88-3

Product Name

5-Nitro-2,1,3-benzothiadiazole

IUPAC Name

5-nitro-2,1,3-benzothiadiazole

Molecular Formula

C6H3N3O2S

Molecular Weight

181.17 g/mol

InChI

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H

InChI Key

BXZPSERJJMAPSV-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C=C1[N+](=O)[O-]

Synonyms

5-Nitrobenzo[c][1,2,5]thiadiazole

Canonical SMILES

C1=CC2=NSN=C2C=C1[N+](=O)[O-]

Precursor in Organic Synthesis:

-Nitro-2,1,3-benzothiadiazole serves as a valuable precursor for the synthesis of various heterocyclic compounds due to its readily available nitro group and the inherent reactivity of the benzothiadiazole ring. Studies have demonstrated its utility in the synthesis of diverse structures, including:

  • Benzothiadiazoles: The nitro group can be readily transformed into various functional groups such as amines, thiols, and amides through reduction or nucleophilic substitution reactions, enabling the construction of diversely substituted benzothiadiazoles with potential applications in medicinal chemistry and materials science [].
  • Triazoles: The nitro group can be converted into a triazole ring through a series of reactions, leading to the formation of novel triazole derivatives with potential biological activities [].

Building Block in Medicinal Chemistry:

The combination of the nitro group and the benzothiadiazole core in 5-Nitro-2,1,3-benzothiadiazole has attracted interest in medicinal chemistry due to the potential biological activities associated with these moieties. Research has explored its application in the development of:

  • Antimicrobial Agents: Studies have shown that certain derivatives of 5-Nitro-2,1,3-benzothiadiazole exhibit promising antimicrobial activity against various bacterial and fungal strains [].
  • Anticancer Agents: The ability of the nitro group to undergo reduction and the inherent properties of the benzothiadiazole ring have led to the investigation of 5-Nitro-2,1,3-benzothiadiazole derivatives as potential anticancer agents [].

Material Science Applications:

The unique properties of 5-Nitro-2,1,3-benzothiadiazole, such as its thermal stability and electron-withdrawing nature, have prompted its exploration in various material science applications, including:

  • Organic Electronics: The molecule's ability to accept electrons makes it a potential candidate for developing organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].
  • Corrosion Inhibitors: Studies have shown that 5-Nitro-2,1,3-benzothiadiazole derivatives exhibit promising corrosion inhibition properties for various metals, potentially offering protection against environmental degradation [].

5-Nitro-2,1,3-benzothiadiazole is a heterocyclic compound characterized by a bicyclic structure comprising a benzene ring fused to a thiadiazole moiety. Its molecular formula is C6H3N3O2SC_6H_3N_3O_2S and it has a molecular weight of approximately 181.17 g/mol. This compound is notable for its nitro substituent at the 5-position of the benzothiadiazole framework, which significantly influences its chemical reactivity and biological properties .

  • Potential toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Combustible: The presence of the nitro group suggests NBT might be combustible.
  • Potential irritant: NBT could potentially irritate the skin, eyes, and respiratory system.

5-Nitro-2,1,3-benzothiadiazole participates in various electrophilic aromatic substitution reactions, similar to other benzothiadiazole derivatives. Common reactions include:

  • Nitration: Further nitration can occur, leading to poly-nitro derivatives.
  • Bromination: It can be brominated to yield derivatives such as 4,7-dibromo-2,1,3-benzothiadiazole, which are useful in synthetic applications .
  • Reduction: Under reducing conditions, it can revert to the corresponding amine derivatives, allowing for selective transformations in synthetic pathways .

Research indicates that 5-nitro-2,1,3-benzothiadiazole exhibits various biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The nitro group enhances its reactivity and may contribute to its biological efficacy by facilitating interactions with biological targets. Additionally, some studies suggest that it may have applications in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines .

The synthesis of 5-nitro-2,1,3-benzothiadiazole typically involves:

  • Starting Material: The reaction begins with o-nitroaniline.
  • Reagents: Sulfur monochloride is often used as a key reagent.
  • Process: A one-pot synthesis method can be employed where o-nitroaniline reacts with sulfur monochloride under controlled conditions to yield the nitro derivative efficiently .

Alternative methods may include the use of thionyl chloride in pyridine for the preparation of related benzothiadiazoles, followed by nitration reactions to introduce the nitro group.

5-Nitro-2,1,3-benzothiadiazole has several applications across different fields:

  • Organic Electronics: It serves as a building block in the synthesis of organic semiconductors and polymers due to its favorable electronic properties.
  • Dyes and Pigments: The compound is utilized in the formulation of dyes owing to its vibrant color and stability.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development focused on antibacterial and anticancer therapies .

Studies on the interactions of 5-nitro-2,1,3-benzothiadiazole with various biological molecules have shown that it can form complexes with proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems and its potential therapeutic effects.

Several compounds share structural similarities with 5-nitro-2,1,3-benzothiadiazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
2,1,3-BenzothiadiazoleBicyclicBase structure without nitro group
4-Nitro-2,1,3-benzothiadiazoleBicyclicNitro substitution at a different position
BenzothiazoleBicyclicLacks the nitrogen at position 3
5-Amino-2,1,3-benzothiadiazoleBicyclicAmino group instead of nitro
4-Methyl-2,1,3-benzothiadiazoleBicyclicMethyl substitution affecting electronic properties

The presence of the nitro group in 5-nitro-2,1,3-benzothiadiazole distinguishes it from these compounds by enhancing its reactivity and potential biological activity.

XLogP3

1.6

Other CAS

16252-88-3

Wikipedia

5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole

Dates

Modify: 2023-08-15

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